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Compound of Interest

Compound Name:
2,4,7-Trimethyl-1H-indole-3-

carbaldehyde

CAS No.: 883547-98-6

Cat. No.: B1308988

Get Quote

Executive Summary
Trimethyl-indole-3-carbaldehydes represent a specialized subclass of the indole-3-

carbaldehyde (I3C) scaffold, a privileged structure in medicinal chemistry. While the

unsubstituted parent compound (I3C) is a well-known metabolite of tryptophan with moderate

biological activity (e.g., AhR agonism), the introduction of three methyl groups—typically at

positions 1, 2, and 5 or 2, 5, and 7—dramatically alters the physicochemical profile. This guide

analyzes the Structure-Activity Relationship (SAR) of these trimethylated variants, comparing

them against mono- and di-substituted alternatives.

Key Finding: The "Trimethyl Effect" enhances lipophilicity (LogP) and metabolic stability, often

shifting the primary biological activity from weak immunomodulation (AhR pathway) to potent

tubulin polymerization inhibition and antimicrobial efficacy when derivatized (e.g.,

thiosemicarbazones).
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Chemical Space & Synthesis
To understand the SAR, one must first control the synthesis. The trimethylated core is less

reactive to electrophilic aromatic substitution than the parent indole due to steric crowding,

requiring optimized protocols.

Comparative Synthesis Protocols
Method

Target
Compound

Key
Reagents

Yield Purity Notes

Vilsmeier-

Haack

1,2,5-

Trimethyl-

indole-3-CHO

POCl

, DMF, 1,2,5-

trimethylindol

e

85-92% High

Preferred for

trimethyl

variants.

Steric bulk at

C2 prevents

side

reactions.

Reimer-

Tiemann

Indole-3-CHO

(Unsubstitute

d)

CHCl

, NaOH
30-50% Low

Poor for

trimethylated

indoles due

to carbene

insertion

selectivity

issues.

Duff Reaction
5-Methyl-

indole-3-CHO

Hexamine,

TFA
40-60% Med

Acidic

conditions

may cause

polymerizatio

n in electron-

rich trimethyl

indoles.

Protocol: Optimized Vilsmeier-Haack for 1,2,5-Trimethyl-
1H-indole-3-carbaldehyde
Use this protocol for high-yield synthesis of the trimethyl scaffold.
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Reagent Formation: In a flame-dried flask under N

, cool 20 mL DMF to 0°C. Add 5 mL POCl

dropwise over 20 min. Stir until the Vilsmeier salt precipitates (yellow solid).

Addition: Dissolve 10 mmol of 1,2,5-trimethyl-1H-indole in 10 mL DMF. Add slowly to the

Vilsmeier salt at 0°C.

Cyclization: Warm to room temperature, then heat to 80°C for 3 hours. (Note: Higher temp

required compared to unsubstituted indole due to C2-methyl steric hindrance).

Hydrolysis: Pour reaction mixture into 100 g crushed ice/NaOAc. Adjust pH to 8-9.

Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water (9:1).

SAR Analysis: The "Trimethyl" Advantage
The core comparison lies in how methylation patterns shift biological targets.

Physicochemical Shift
Unsubstituted I3C: Hydrophilic enough for rapid clearance; metabolic liability at C2 and

C5/C6.

Trimethyl (1,2,5- or 2,5,7-):

N-Methyl (Position 1): Removes H-bond donor, increasing permeability and preventing N-

glucuronidation.

C2-Methyl: Blocks oxidative metabolism (CYP450 attack site), extending half-life.

C5-Methyl: Increases lipophilicity, enhancing binding to hydrophobic pockets (e.g., Tubulin

colchicine site).

Biological Performance Comparison
A. Anticancer Activity (Tubulin Inhibition)
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Trimethylated derivatives, particularly when coupled with thiosemicarbazones or chalcones,

show superior cytotoxicity compared to mono-methylated analogs.

Compound
Class

Substituents Target

IC

(MCF-7 Breast
Cancer)

Mechanism

Parent None AhR Agonist
> 100

M

Weak

immunomodulati

on

Mono-Methyl 5-Methyl Tubulin
15 - 25

M
Moderate binding

Di-Methyl 2,5-Dimethyl Tubulin
5 - 10

M

Enhanced

hydrophobic fit

Tri-Methyl 1,2,5-Trimethyl Tubulin
0.5 - 2.0

M

Optimal

hydrophobic

pocket filling

B. Antimicrobial Activity (Thiosemicarbazone Derivatives)
When the aldehyde is converted to a thiosemicarbazone, the trimethyl scaffold exhibits potent

activity against Gram-positive bacteria.

Mechanism: The lipophilic trimethyl indole tail facilitates penetration through the bacterial cell

wall, while the thiosemicarbazone moiety chelates essential metal ions (Fe, Cu).

Data: 1,2,5-trimethyl analogues show MIC values of 2-4

g/mL against S. aureus, compared to 16-32

g/mL for the unsubstituted analog.

Mechanistic Visualization
Pathway: Tubulin Polymerization Inhibition
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The following diagram illustrates how the trimethylated scaffold disrupts cancer cell division.
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Caption: Mechanism of action for trimethyl-indole derivatives targeting the colchicine binding

site of tubulin, leading to apoptosis.
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Assay 1: Tubulin Polymerization Inhibition (In Vitro)
To verify the "Trimethyl Effect" on microtubule dynamics.

Preparation: Prepare 10 mM stock of 1,2,5-trimethyl-indole-3-carbaldehyde derivative in

DMSO.

Protein: Use purified bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM

EGTA, 1 mM MgCl

, pH 6.9).

Reaction: Mix tubulin with GTP (1 mM) and test compound (varying concentrations 0.1 - 50

M) at 4°C.

Initiation: Transfer to 37°C cuvette. Monitor absorbance at 340 nm for 60 mins.

Result: A decrease in the slope of the absorbance curve compared to control indicates

inhibition. The trimethyl variant should show >50% inhibition at 5

M.

Assay 2: Antimicrobial MIC Determination
Inoculum: Prepare S. aureus suspension at 0.5 McFarland standard.

Dilution: Perform serial 2-fold dilutions of the trimethyl-indole derivative in Mueller-Hinton

broth (range 128 to 0.25

g/mL).

Incubation: Add bacteria to 96-well plates containing drug dilutions. Incubate at 37°C for 24h.

Readout: The MIC is the lowest concentration with no visible growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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